molecular formula C11H13NaO3 B1290558 Butylparaben sodium CAS No. 36457-20-2

Butylparaben sodium

Cat. No. B1290558
CAS RN: 36457-20-2
M. Wt: 216.21 g/mol
InChI Key: OGBHACNFHJJTQT-UHFFFAOYSA-M
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Description

Butylparaben sodium, also known as Butyl 4-hydroxybenzoate, is an organic compound with the formula C4H9O2CC6H4OH . It is a white solid that is soluble in organic solvents . It has proven to be a highly successful antimicrobial preservative in cosmetics . It is also used in medication suspensions, and as a flavoring additive in food .


Synthesis Analysis

Butylparaben is prepared by the esterification of 4-hydroxybenzoic acid with 1-butanol in the presence of an acid catalyst such as sulfuric acid . It is produced industrially .


Molecular Structure Analysis

The molecular formula of Butylparaben sodium is C11H13NaO3 . The molecular weight is 216.209 Da .


Chemical Reactions Analysis

Parabens are synthesized by a traditional method through an acid–base reaction or esterification process, using p-hydroxybenzoic acid and an alcohol (R-OH) in the presence of a catalyst such as thionyl chloride, dodeca tungstophosphoric acid or montmorillonite K10 clay .


Physical And Chemical Properties Analysis

Butylparaben sodium is a colorless, odorless, crystalline powder . It is slightly soluble in water and soluble in acetone, ethanol, chloroform, glycerin, and propylene glycol . The melting point ranges from 68 to 69 °C .

Safety And Hazards

Butylparaben sodium may cause an allergic skin reaction . It is harmful if swallowed and causes skin irritation . It also causes serious eye damage . Inhalation exposure causes irritation to the respiratory tract . Contact with the eyes or skin can cause irritation, redness, pain, and/or itchiness .

properties

IUPAC Name

sodium;4-butoxycarbonylphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3.Na/c1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;/h4-7,12H,2-3,8H2,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBHACNFHJJTQT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189971
Record name Butylparaben sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butylparaben sodium

CAS RN

36457-20-2
Record name Butylparaben sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036457202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butylparaben sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10189971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium butyl 4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.211
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYLPARABEN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MAR76J77VS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does butylparaben sodium impact algae, and how does this compare to its effects on mammalian cells?

A1: Research suggests butylparaben sodium negatively affects the microalgae Dunaliella tertiolecta, decreasing chlorophyll and carotenoid content, viable algal cells, and superoxide dismutase (SOD) and catalase (CAT) activities []. Interestingly, while butylparaben sodium shows toxicity to mammalian MCF-10A cells, it has a smaller effect on normal hepatocytes (HL7702 cells) with an EC50 value of 215.97 mg L-1 []. This suggests varying sensitivities to the compound depending on cell type and potentially highlights the importance of using diverse model organisms in toxicity studies.

Q2: What is the dissociation behavior of butylparaben sodium in water, and how does this relate to its structure?

A2: Studies analyzing the electrical conductivities of butylparaben sodium in water revealed key information about its dissociation []. The research indicates that butylparaben sodium dissociates in water, and by analyzing the temperature dependence of the dissociation constant, researchers determined that both enthalpy and entropy contribute significantly to the Gibbs free energy of this process []. This information is crucial for understanding the behavior of butylparaben sodium in aqueous solutions, which is relevant to its use as a preservative in various products.

Q3: Can you elaborate on the potential environmental impact of butylparaben sodium based on its effects on Dunaliella tertiolecta?

A3: While the research [] focuses on the toxicity of butylparaben sodium to Dunaliella tertiolecta as a preliminary screening tool, it raises important questions about its potential environmental impact. The negative effects observed on algal growth and enzymatic activity suggest that butylparaben sodium, if released into aquatic environments, could disrupt algal communities. This disruption might have cascading effects on the ecosystem, potentially impacting other organisms that rely on algae as a food source or for oxygen production. Further research is needed to fully understand the long-term ecological consequences of butylparaben sodium release and to develop strategies for its mitigation.

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